N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of an α,β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to yield the pyrazole core.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable fluorophenyl halide reacts with the pyrazole derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of microwave irradiation for the initial pyrazoline formation and conventional heating for the oxidative aromatization step .
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve halides and bases like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Another fluorophenyl-containing compound with antibacterial properties.
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with anti-breast cancer activity.
Uniqueness
N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and a dimethylpyrazole core makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H14FN3 |
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Molecular Weight |
219.26 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C12H14FN3/c1-9-12(8-15-16(9)2)14-7-10-4-3-5-11(13)6-10/h3-6,8,14H,7H2,1-2H3 |
InChI Key |
IKPXXUTXZOJXEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC(=CC=C2)F |
Origin of Product |
United States |
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